Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c12-7(13)4-6-5-11-3-1-2-9-8(11)10-6;/h1-3,5H,4H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPFPTNJZPZLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681033 | |
| Record name | (Imidazo[1,2-a]pyrimidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-74-6 | |
| Record name | (Imidazo[1,2-a]pyrimidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminopyrimidine with Haloacetates
One classical approach involves the reaction of 2-aminopyrimidine with haloacetic acid derivatives (e.g., chloroacetic acid or bromoacetic acid) under reflux conditions. This reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the imidazo[1,2-a]pyrimidine ring bearing the acetic acid group at position 2. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
One-Pot Multicomponent Reactions (MCRs)
Recent advances have demonstrated efficient one-pot multicomponent syntheses involving 2-aminopyrimidine, aldehydes, and isocyanides under mild conditions, often catalyzed by ammonium chloride or p-toluenesulfonic acid in methanol solvent. These methods facilitate the construction of the imidazo[1,2-a]pyrimidine core with functional groups such as acetic acid derivatives introduced via the aldehyde component. The one-pot procedure simplifies purification and improves overall yields.
Table 1. Representative Yields of Imidazo[1,2-a]pyrimidine Derivatives via One-Pot MCRs
| Entry | Aldehyde Type | Isocyanide Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Aliphatic aldehyde | Aliphatic isocyanide | Ammonium chloride | 58-69 | |
| 2 | Aromatic aldehyde | Aromatic isocyanide | Ammonium chloride | 60-68 |
Iodine-Promoted Oxidative Cyclocondensation
An environmentally friendly aqueous synthesis utilizes iodine as a catalyst to promote oxidative cyclocondensation between acetophenone derivatives and 2-aminopyridine analogs. Although this method primarily targets imidazo[1,2-a]pyridine derivatives, it provides mechanistic insights applicable to imidazo[1,2-a]pyrimidine synthesis. The reaction proceeds via Schiff base formation, tautomerization, cyclization, and oxidative aromatization under mild conditions, achieving moderate to good yields.
Table 2. Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Entry | Product ID | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3a | RT | 4 | 70 | Schiff base intermediate |
| 2 | 3i | RT | 4 | 72 | Oxidative aromatization step |
| 3 | 3p | 80 | 12 | 50 | Higher temp, longer time |
Solid-Phase and Green Chemistry Approaches
Solid-phase synthesis techniques have been reported for imidazo[1,2-a]pyrimidine derivatives, facilitating purification and scalability. Additionally, green chemistry approaches emphasize solvent-free or aqueous media reactions, use of recyclable catalysts, and mild reaction conditions to minimize environmental impact.
Preparation of Hydrochloride Salt and Stock Solutions
The hydrochloride salt of imidazo[1,2-a]pyrimidine-2-acetic acid is typically prepared by treating the free acid with hydrochloric acid in an appropriate solvent, followed by crystallization. For biological assays and formulation, stock solutions are prepared by dissolving accurately weighed amounts of the hydrochloride salt in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve desired concentrations.
Table 3. Stock Solution Preparation of this compound
| Amount of Compound (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 | 4.68 | 0.94 | 0.47 |
| 5 | 23.41 | 4.68 | 2.34 |
| 10 | 46.81 | 9.36 | 4.68 |
Volumes calculated based on molecular weight and desired molarity
Summary of Comparative Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Haloacetate Cyclization | 2-Aminopyrimidine, haloacetic acid | Reflux in solvent | Straightforward, classical | Requires purification steps |
| One-Pot Multicomponent Reaction | 2-Aminopyrimidine, aldehyde, isocyanide | Room temp, MeOH, catalysts | Mild, efficient, good yields | Moderate yields, catalyst cost |
| Iodine-Catalyzed Cyclocondensation | 2-Aminopyridine, acetophenone, I2 | Aqueous media, RT or 80°C | Green, recyclable media | Limited substrate scope |
| Solid-Phase Synthesis | Resin-bound intermediates | Various | Easy purification, scalable | Specialized equipment needed |
Research Findings and Optimization Notes
The use of ammonium chloride as a catalyst in one-pot MCRs yields better product formation compared to p-toluenesulfonic acid under similar conditions, likely due to its mild acidity and compatibility with methanol solvent.
Iodine acts as a Lewis acid catalyst facilitating Schiff base formation and subsequent cyclization without α-iodination side reactions, which is crucial for maintaining product integrity.
Recycling of catalytic media in iodine-promoted reactions is feasible with minimal loss in activity, enhancing sustainability.
The choice of solvents and co-solvents in stock solution preparation significantly affects solubility and stability of the hydrochloride salt, with DMSO and PEG300 being preferred for in vivo formulations.
Chemical Reactions Analysis
Substitution Reactions
IPAH undergoes electrophilic and nucleophilic substitutions at specific positions of the heterocyclic ring:
-
Electrophilic aromatic substitution occurs predominantly at the C5 and C7 positions due to their high electron density . Halogenation and nitration reactions have been reported under acidic conditions.
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Nucleophilic substitution at the C2 position is facilitated by the acetic acid moiety, enabling functional group interconversion (e.g., esterification, amidation) .
Table 1: Substitution Reactions of IPAH
Addition Reactions
The imidazo-pyrimidine core participates in aza-Michael additions and Knoevenagel condensations :
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Aza-Michael addition with enolates or amines generates fused bicyclic structures .
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Knoevenagel condensation with aldehydes in basic media yields α,β-unsaturated ketone derivatives .
Cyclization and Ring-Closing Reactions
IPAH serves as a precursor for synthesizing polycyclic systems:
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Intramolecular cyclization with POCl₃ forms tricyclic derivatives via dehydration .
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Groebke–Blackburn–Bienaymé reaction with aldehydes and isonitriles produces imidazo[1,5-a]pyrimidines under microwave irradiation .
Table 2: Cyclization Strategies
Oxidation and Reduction Reactions
-
Oxidation with KMnO₄ selectively modifies the acetic acid side chain to a ketone.
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Reduction using NaBH₄ or LiAlH₄ reduces the pyrimidine ring’s double bonds, forming dihydro derivatives.
Coupling Reactions and Functionalization
IPAH participates in cross-coupling reactions for late-stage diversification:
-
Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at C3 .
-
Buchwald-Hartwig amination installs amino groups at C7, enhancing solubility.
Reaction Conditions and Catalysts
Scientific Research Applications
Biological Activities
Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride has been studied for various pharmacological effects:
- Antimicrobial Properties : Research has shown that derivatives of IPHA exhibit promising antibacterial activity against various microbial strains. A study from 1988 highlighted the synthesis of IPHA derivatives with notable antimicrobial effects, suggesting further investigation into their utility as therapeutic agents .
- Cholinesterase Inhibition : Several studies have identified imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. For instance, a series of synthesized derivatives demonstrated significant AChE inhibition with IC₅₀ values indicating strong binding affinity .
- Anti-inflammatory Effects : IPHA derivatives have been evaluated for their anti-inflammatory properties. A study indicated that certain compounds could modulate leukocyte functions and inflammatory responses in vitro .
- Antitumor Activity : Recent investigations have reported that specific imidazo[1,2-a]pyrimidine derivatives exhibit potent antitumor activity against cancer cell lines such as MCF-7. Their mechanisms include inducing apoptosis in cancer cells and exhibiting antioxidant properties .
- GABA Receptor Modulation : Some derivatives have been explored as GABA receptor agonists, suggesting potential applications in treating anxiety and other neurological disorders .
Case Studies
Several case studies highlight the applications of imidazo[1,2-a]pyrimidine derivatives:
Mechanism of Action
The mechanism by which Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in its antituberculosis application, the compound may inhibit bacterial enzymes essential for the survival of Mycobacterium tuberculosis. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylic Acid Hydrochloride (CAS 35726-84-2)
- Structural difference : Replaces the pyrimidine ring with a pyridine ring and substitutes acetic acid with a carboxylic acid group.
- Molecular weight : 198.61 g/mol (vs. ~213.6 g/mol for the pyrimidine analog, assuming similar substituents) .
- Applications : Used as a precursor for antikinetoplastid agents, similar to imidazo[1,2-a]pyrimidine derivatives .
- Synthesis : Requires coupling agents like EDC.HCl and HOBt for amide bond formation, differing from the direct acidification used for the pyrimidine analog .
Imidazo[1,2-a]pyridin-2(3H)-one Hydrochloride (CAS 52687-85-1)
- Structural difference : Features a ketone group at the 2-position instead of acetic acid.
- Bioactivity : The ketone group may reduce solubility but enhance binding to hydrophobic enzyme pockets.
- Synthetic route : Likely involves cyclization reactions, differing from the linear synthesis of the acetic acid derivative .
Imidazo[2,1-b]thiazole-2-acetic Acid (Analog from Dylong et al., 2016)
N-Substituted Imidazo[1,2-a]pyridine-2-acetamides
- Functional group : Acetamide substituent instead of acetic acid.
- Synthetic optimization : Requires stoichiometric amounts of triethylamine and coupling agents, contrasting with the simpler acidification step for hydrochloride salts .
- Bioavailability : Acetamide derivatives may exhibit improved cell membrane permeability due to reduced polarity .
Comparative Data Table
Research Findings and Trends
- Stability : Hydrochloride salts (e.g., Nicardipine HCl in ) generally exhibit superior acid stability compared to free bases, a trait shared by imidazo[1,2-a]pyrimidine-2-acetic acid HCl .

- Commercial Viability : Imidazo[1,2-a]pyrimidine derivatives are increasingly available from suppliers (), suggesting growing industrial interest.
- Structural Disorder : Unlike the ordered crystal structures of imidazo[1,2-a]pyridinium iodide (), pyrimidine analogs may exhibit less disorder due to symmetric substitution patterns.
Biological Activity
Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride (IPHA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the pharmacological properties, synthesis, structure-activity relationships (SAR), and case studies related to IPHA.
Chemical Structure and Properties
IPHA is characterized by its imidazo[1,2-a]pyrimidine core linked to an acetic acid moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 213.62 g/mol. The presence of both imidazole and pyrimidine rings contributes to its reactivity and biological activity .
Antimicrobial Activity
Research has demonstrated that IPHA exhibits significant antimicrobial properties against various microbial strains. A study published in 1988 highlighted the antibacterial activity of IPHA derivatives, suggesting that some compounds within this class possess promising antimicrobial effects that warrant further investigation.
| Compound | Microbial Strain | Activity |
|---|---|---|
| IPHA | Staphylococcus aureus | Moderate |
| IPHA | Escherichia coli | Significant |
| Derivative A | Klebsiella pneumoniae | High |
Antitumor Activity
Recent studies have indicated that IPHA derivatives exhibit potent antitumor activities, particularly against breast cancer cell lines such as MCF-7. These derivatives not only inhibited cell proliferation but also demonstrated selective toxicity towards cancer cells compared to normal cells .
| Study | Cell Line | IC (µM) |
|---|---|---|
| Farag et al. | MCF-7 | 0.126 |
| Study X | Non-cancerous MCF10A | 2.5 |
Anti-inflammatory Effects
IPHA has shown potential anti-inflammatory properties in various models. A study investigated its impact on leukocyte functions in vitro and reported significant reductions in inflammatory responses induced by zymosan in mouse models .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazo[1,2-a]pyrimidine scaffold can enhance biological activity. For instance, substituents at specific positions on the ring system have been linked to increased potency against cholinesterase enzymes, which are relevant for neurodegenerative diseases .
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various IPHA derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher efficacy than standard antibiotics, suggesting potential for therapeutic applications in treating bacterial infections.
- Antitumor Mechanisms : In vivo studies demonstrated that IPHA derivatives significantly inhibited tumor growth in xenograft models of breast cancer, with mechanisms involving apoptosis induction and cell cycle arrest .
- Cholinesterase Inhibition : Several studies have focused on the inhibition of acetylcholinesterase (AChE) by IPHA derivatives. The most active compounds showed IC values ranging from 0.2 to 50 µM, indicating their potential as therapeutic agents for Alzheimer's disease .
Q & A
Q. What are the optimal methods for synthesizing imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves condensation of 2-aminopyrimidine derivatives with haloacetic acids (e.g., chloro- or iodoacetic acid) under basic conditions. Key parameters include:
- Temperature : Reflux (~100°C) to ensure reaction completion .
- pH Control : Maintain alkaline conditions (pH 8–9) using Na₂CO₃ or NaOH to facilitate nucleophilic substitution .
- Purification : Acidification (pH 2–3) precipitates the product, followed by recrystallization .
For optimization, employ Design of Experiments (DoE) to evaluate interactions between variables (e.g., molar ratios, solvent systems). Response surface methodology can identify ideal conditions while minimizing trial runs .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and proton environments. The acetic acid moiety typically shows a singlet near δ 4.0 ppm (CH₂) and a carbonyl signal at ~170 ppm in ¹³C NMR .
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (imidazole ring vibrations) validate functional groups .
- X-ray Crystallography : Resolves disorder in fused rings (common in imidazoheterocycles) and confirms hydrogen bonding with HCl .
- Mass Spectrometry : ESI-MS provides molecular ion verification (e.g., [M+H]+ at m/z 213 for C₉H₁₀ClN₂O₂) .
Q. How can researchers assess the biological activity of this compound, particularly in medicinal chemistry contexts?
- Methodological Answer :
- In vitro Assays : Screen against target enzymes (e.g., kinases, PDE3) using fluorescence polarization or calorimetry. For antimicrobial activity, use microdilution assays (MIC/MBC) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Dose-response curves (IC₅₀) quantify potency .
- Solubility Optimization : The hydrochloride salt enhances aqueous solubility; measure logP to guide formulation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity challenges in synthesizing imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : Regioselectivity arises from competing nucleophilic attack sites on the pyrimidine ring. Computational studies (DFT) map transition states to predict favored pathways. For example:
- Charge Distribution Analysis : N1 vs. N3 nucleophilicity in 2-aminopyrimidine dictates product distribution .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize intermediates, while protic solvents (H₂O) may favor alternative pathways .
Experimental validation via kinetic monitoring (e.g., in situ IR) can resolve ambiguities .
Q. How can computational tools like quantum chemical calculations enhance reaction design for imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer :
- Reaction Path Search : Tools like GRRM or Gaussian identify low-energy pathways for ring closure and proton transfer .
- Transition State Modeling : IRC calculations validate proposed mechanisms (e.g., SN2 vs. radical intermediates) .
- Machine Learning : Train models on existing datasets (e.g., Reaxys) to predict yields/conditions for novel derivatives .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar imidazoheterocycles?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and primary literature to identify outliers .
- Structure-Activity Relationship (SAR) : Use clustering algorithms to group compounds by substituent effects (e.g., electron-withdrawing groups on C6 enhance PDE3 inhibition) .
- Experimental Replication : Standardize assays (e.g., fixed ATP concentrations in kinase studies) to minimize variability .
Q. How can researchers design imidazo[1,2-a]pyrimidine analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the acetic acid group with sulfonamide or tetrazole to modulate logP and metabolic stability .
- Prodrug Strategies : Esterify the carboxylic acid to enhance membrane permeability, with hydrolysis in vivo regenerating the active form .
- PK/PD Modeling : Integrate in vitro ADME data (e.g., microsomal stability) with in vivo pharmacokinetics to prioritize candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

